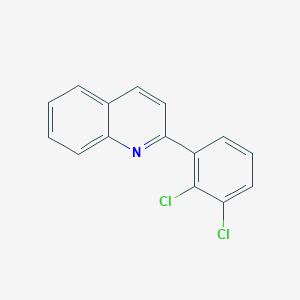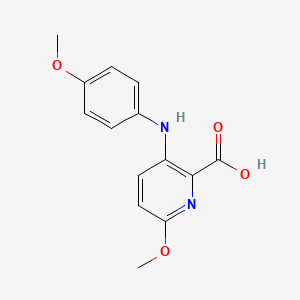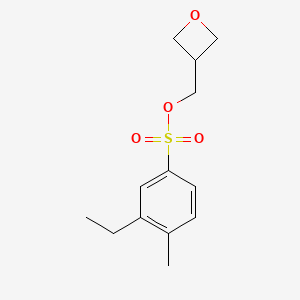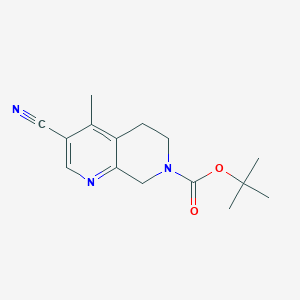
7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The addition of chloro and trifluoromethyl groups enhances the compound’s chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride in the presence of 1,2-dichlorobenzene . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production often employs large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.
Cyclization Reactions: Acidic or basic conditions depending on the desired product.
Major Products Formed:
- Substituted quinolines
- Complex heterocyclic compounds
- Functionalized quinoline derivatives
Scientific Research Applications
7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of dyes, agrochemicals, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its ability to penetrate cell membranes, making it effective in various biological contexts .
Comparison with Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Comparison: 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62482-35-3 |
|---|---|
Molecular Formula |
C11H5ClF3NO2 |
Molecular Weight |
275.61 g/mol |
IUPAC Name |
7-chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO2/c12-5-1-2-6-7(10(17)18)4-9(11(13,14)15)16-8(6)3-5/h1-4H,(H,17,18) |
InChI Key |
ODUSHGJSUFHYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


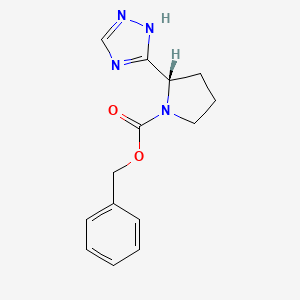
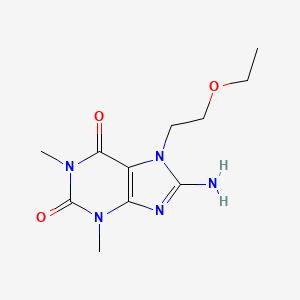
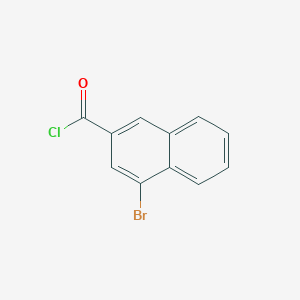
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)

![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)
